molecular formula C10H11ClO B14757782 4-Chloro-3-ethyl-5-methylbenzaldehyde

4-Chloro-3-ethyl-5-methylbenzaldehyde

Cat. No.: B14757782
M. Wt: 182.64 g/mol
InChI Key: OCGIGKWVLNIVRE-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-5-methylbenzaldehyde is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, an ethyl group, and a methyl group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-ethyl-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene derivatives are acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethyl-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-ethyl-5-methylbenzaldehyde is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethyl-5-methylbenzaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The presence of the chlorine atom and alkyl groups can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylbenzaldehyde: Similar structure but lacks the ethyl group.

    4-Chloro-3-ethylbenzaldehyde: Similar structure but lacks the methyl group.

    4-Chloro-5-methylbenzaldehyde: Similar structure but lacks the ethyl group.

Uniqueness

4-Chloro-3-ethyl-5-methylbenzaldehyde is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and applications. The presence of both ethyl and methyl groups, along with the chlorine atom, provides distinct steric and electronic effects that differentiate it from other similar compounds .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

4-chloro-3-ethyl-5-methylbenzaldehyde

InChI

InChI=1S/C10H11ClO/c1-3-9-5-8(6-12)4-7(2)10(9)11/h4-6H,3H2,1-2H3

InChI Key

OCGIGKWVLNIVRE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C=O)C)Cl

Origin of Product

United States

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